molecular formula C14H15NO3 B117226 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione CAS No. 99337-98-1

2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione

Cat. No.: B117226
CAS No.: 99337-98-1
M. Wt: 245.27 g/mol
InChI Key: YLHCMDNAKVPTIO-UHFFFAOYSA-N
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Description

2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione, also known as this compound, is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150048. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical and Pharmacological Research

2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione is a chemical compound with various applications in scientific research, particularly in pharmacology and chemistry. This section outlines the major applications derived from the latest scientific literature.

Pharmacological Efficacy in Psychotic and Mood Disorders Lurasidone, which contains the core structure of this compound, has shown efficacy and safety in treating psychotic and mood disorders. It's a second-generation antipsychotic developed for treating schizophrenia and acute bipolar depression, demonstrating effectiveness in short-term treatments. Lurasidone's advantage includes a low risk of inducing weight gain, metabolic, or cardiac abnormalities, highlighting its potential as a therapeutic option in psychiatric care (Pompili et al., 2018).

Role in Cycloaddition Reactions for Organic Synthesis Research on the chemistry of vinylindoles, which share a relation to the isoindoline structure, focuses on their behavior as dienes in cycloaddition reactions. These reactions are pivotal in synthesizing natural compounds and pharmaceuticals, offering insights into creating novel chemical entities with potential therapeutic applications (Rossi et al., 2017).

Biological Activities of Related Heterocyclic Compounds The exploration of heterocyclic compounds like 8-Hydroxyquinoline derivatives, which share functional similarities with this compound, has revealed significant biological activities. These activities span anti-cancer, anti-viral, and treatment of neurodegenerative disorders, suggesting a broad therapeutic potential for isoindoline derivatives in medicinal chemistry (Gupta et al., 2021).

Mechanism of Action

Target of Action

The primary target of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione is the dopamine D2 receptor . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention.

Mode of Action

This compound acts as an agonist at the dopamine D2 receptor . This means it binds to the receptor and activates it, mimicking the action of dopamine. The activation of the D2 receptor can lead to a variety of physiological responses, including changes in mood, motivation, and attention.

Biochemical Pathways

Upon activation of the D2 receptor, this compound affects several biochemical pathways. These include the adenylate cyclase pathway , which is involved in the regulation of neuronal firing rates, and the phospholipase C pathway , which plays a role in the modulation of intracellular calcium levels . The downstream effects of these pathways can influence various aspects of neuronal function and behavior.

Result of Action

The activation of the D2 receptor by this compound can result in a variety of molecular and cellular effects. These may include changes in neuronal firing rates, intracellular calcium levels, and the activation of various intracellular signaling pathways . These changes can, in turn, influence behaviors associated with the brain’s reward system, such as mood, motivation, and attention.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to bind to the D2 receptor . Additionally, the presence of other substances in the body, such as drugs or hormones, can potentially interact with the compound and alter its effects.

Properties

IUPAC Name

2-(4-hydroxycyclohexyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,9-10,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHCMDNAKVPTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2C(=O)C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99337-98-1
Record name trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-aminocyclohexanol hydrochloride (6.08 g, 0.04 mole) in water (60 ml) was brought to pH 8 with aqueous sodium bicarbonate solution. N-carbethoxy-phthalimide (8.76 g, 0.04 mole) was added followed by tetrahydrofuran (until homogenous solution was obtained). The clear solution was stirred at room temperature overnight. During this time a white solid was precipitated. The tetrahydrofuran was removed in vacuo and the remaining aqueous solution was extracted with ethyl acetate until the solution was clear. The ethyl acetate extracts were combined, washed with water, dried (MgSO4) and concentrated to give 4-phthalimido cyclohexanol as a white solid (7.1 g).
Quantity
6.08 g
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reactant
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0 (± 1) mol
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8.76 g
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60 mL
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Synthesis routes and methods II

Procedure details

A mixture of 4-aminocyclohexanol (3.9 g, 34 mmol) and isobenzofuran-1,3-dione (4.9 g, 34 mmol, 1.0 eq) in 100 mL of EtOH was heated at reflux for 2 days. EtOH was removed and the residue was purified by column chromatography on silica gel (eluent with DCM) to give 2-(4-hydroxycyclohexyl)isoindoline-1,3-dione as white solid (5.0 g, 59%). MS: m/z 246.0 (M+H)+.
Quantity
3.9 g
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reactant
Reaction Step One
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4.9 g
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reactant
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100 mL
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Synthesis routes and methods III

Procedure details

K2CO3 (19.4 g, 140.6 mmol) was added to a solution of trans-4-aminocyclohexanol hydrochloride (9.0 g, 59.35 mmol) in water (150 mL) followed by N-carbethoxy phthalimide (18.8 g, 85.96 mmol). A white precipitate was formed immediately. Stirring continued at RT for 1 h. The precipitate was filtered off, washed with water and dried to afford 12 g (84%) of 2-(4-hydroxy-cyclohexyl)-isoindole-1,3-dione.
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19.4 g
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9 g
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150 mL
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18.8 g
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reactant
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